molecular formula C6H11F3N2O2S B13089819 (R)-2-Trifluoromethylpiperidine sulfonamide

(R)-2-Trifluoromethylpiperidine sulfonamide

Cat. No.: B13089819
M. Wt: 232.23 g/mol
InChI Key: OJHQRJFZBIFGDY-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Trifluoromethylpiperidine sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a piperidine ring with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Trifluoromethylpiperidine sulfonamide typically involves the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base. One common method is the reaction of ®-2-Trifluoromethylpiperidine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of ®-2-Trifluoromethylpiperidine sulfonamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-2-Trifluoromethylpiperidine sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Trifluoromethylpiperidine sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group can enhance the binding affinity of the compound to biological targets, making it a valuable tool in drug discovery and development.

Medicine

In medicine, ®-2-Trifluoromethylpiperidine sulfonamide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Trifluoromethylpiperidine sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent inhibition of the target enzyme or receptor. This inhibition can disrupt key biological pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections.

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfasalazine: A sulfonamide used to treat inflammatory bowel disease.

Uniqueness

®-2-Trifluoromethylpiperidine sulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C6H11F3N2O2S

Molecular Weight

232.23 g/mol

IUPAC Name

(2R)-2-(trifluoromethyl)piperidine-1-sulfonamide

InChI

InChI=1S/C6H11F3N2O2S/c7-6(8,9)5-3-1-2-4-11(5)14(10,12)13/h5H,1-4H2,(H2,10,12,13)/t5-/m1/s1

InChI Key

OJHQRJFZBIFGDY-RXMQYKEDSA-N

Isomeric SMILES

C1CCN([C@H](C1)C(F)(F)F)S(=O)(=O)N

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.